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molecular formula C7H10O2 B092083 3-Methoxycyclohex-2-en-1-one CAS No. 16807-60-6

3-Methoxycyclohex-2-en-1-one

Cat. No. B092083
M. Wt: 126.15 g/mol
InChI Key: JFTPIEHHCQPVCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08012974B2

Procedure details

3-Methoxy-cyclohex-2-enone (7.8 g, 61.83 mmol) was dissolved in Et2O (100 mL) and titanium tetraisopropoxide (20.1 mL, 68.01 mmol) was added. To the resulting brown solution ethylmagnesium bromide solution (3M, 60 mL, 180 mmol) was added dropwise over 70 minutes. A precipitate formed over the course of the addition. After 2 hours at RT the now dark brown/black reaction mixture was carefully quenched with saturated aqueous NH4Cl. A dark gray precipitate formed and was filtered off over Celite. The aqueous layer was extracted twice with Et2O. The combined organic layers were washed with brine, dried (Na2SO4), filtered, and evaporated. The residue was taken up in Et2O (100 mL) and p-toluenesulfonic acid monohydrate (0.588 g, 3.091 mmol) was added. The resulting brown solution was stirred at RT over the weekend before being evaporated. The remaining brown oil was purified by SiO2 chromatography (330 g SiO2, hexanes/EtOAc 0 to 7% EtOAc) to give 2.5 g of spiro[2.5]octan-5-one as a light yellow liquid (32% yield).
Quantity
7.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
0.588 g
Type
reactant
Reaction Step Three
Quantity
20.1 mL
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH2:8][CH2:7][CH2:6][C:5](=[O:9])[CH:4]=1.[CH2:10]([Mg]Br)[CH3:11].O.C1(C)C=CC(S(O)(=O)=O)=CC=1>CCOCC.CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ti+4]>[CH2:10]1[C:3]2([CH2:8][CH2:7][CH2:6][C:5](=[O:9])[CH2:4]2)[CH2:11]1 |f:2.3,5.6.7.8.9|

Inputs

Step One
Name
Quantity
7.8 g
Type
reactant
Smiles
COC1=CC(CCC1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)[Mg]Br
Step Three
Name
Quantity
0.588 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
Quantity
20.1 mL
Type
catalyst
Smiles
CC([O-])C.CC([O-])C.CC([O-])C.CC([O-])C.[Ti+4]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting brown solution was stirred at RT over the weekend
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A precipitate formed over the course of the addition
CUSTOM
Type
CUSTOM
Details
After 2 hours at RT the now dark brown/black reaction mixture was carefully quenched with saturated aqueous NH4Cl
Duration
2 h
CUSTOM
Type
CUSTOM
Details
A dark gray precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered off over Celite
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice with Et2O
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
before being evaporated
CUSTOM
Type
CUSTOM
Details
The remaining brown oil was purified by SiO2 chromatography (330 g SiO2, hexanes/EtOAc 0 to 7% EtOAc)

Outcomes

Product
Name
Type
product
Smiles
C1CC12CC(CCC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 32.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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